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Compound of Interest

Compound Name: PB17-026-01

Cat. No.: B12389998 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the allosteric SHP2 inhibitor, PB17-026-01. The

focus is on its potency and the critical aspect of selectivity against other protein tyrosine

phosphatases (PTPs). While direct comparative cross-reactivity data for PB17-026-01 is not

publicly available in the primary literature, this guide offers context on the significance of its

mechanism of action in achieving selectivity and provides a detailed protocol for assessing PTP

inhibition.

Introduction to PB17-026-01
PB17-026-01 is a potent, allosteric inhibitor of Src homology region 2 domain-containing

phosphatase 2 (SHP2).[1] SHP2 is a non-receptor protein tyrosine phosphatase that plays a

crucial role in cell signaling pathways, including the RAS-MAPK pathway. Dysregulation of

SHP2 activity is implicated in various cancers and developmental disorders, making it a key

target for therapeutic intervention.

The discovery of PB17-026-01 represents a significant advancement in the development of

selective SHP2 inhibitors.[1] Unlike orthosteric inhibitors that target the highly conserved active

site of PTPs, allosteric inhibitors like PB17-026-01 bind to a less conserved pocket, leading to

a higher potential for selectivity.

Performance and Selectivity of PB17-026-01

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b12389998?utm_src=pdf-interest
https://www.benchchem.com/product/b12389998?utm_src=pdf-body
https://www.benchchem.com/product/b12389998?utm_src=pdf-body
https://www.benchchem.com/product/b12389998?utm_src=pdf-body
https://www.benchchem.com/product/b12389998?utm_src=pdf-body
https://www.tandfonline.com/doi/abs/10.1080/14756366.2022.2151594
https://www.benchchem.com/product/b12389998?utm_src=pdf-body
https://www.tandfonline.com/doi/abs/10.1080/14756366.2022.2151594
https://www.benchchem.com/product/b12389998?utm_src=pdf-body
https://www.benchchem.com/product/b12389998?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12389998?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


PB17-026-01 has demonstrated high potency against its primary target, SHP2. The reported

half-maximal inhibitory concentration (IC50) is a testament to its efficacy in vitro.

Table 1: In Vitro Potency of PB17-026-01 against SHP2

Compound Target IC50 (nM)

PB17-026-01 SHP2 38.9

Data sourced from Luo Y, et al. J Enzyme Inhib Med Chem. 2023.[1]

A critical aspect of any PTP inhibitor is its selectivity, particularly against closely related

phosphatases such as PTP1B and T-cell PTP (TCPTP). The high degree of homology in the

active sites of PTPs presents a significant challenge in developing selective inhibitors. At

present, specific experimental data on the cross-reactivity of PB17-026-01 against a panel of

other protein tyrosine phosphatases has not been reported in the peer-reviewed literature. The

development of allosteric inhibitors is a key strategy to overcome this challenge, as they bind to

unique, less-conserved sites on the enzyme.

Experimental Protocols
The following is a representative protocol for determining the enzymatic activity of SHP2, which

can be adapted for assessing the inhibitory activity of compounds like PB17-026-01 and for

cross-reactivity studies against other PTPs.

SHP2 Enzymatic Assay Protocol
Objective: To measure the in vitro inhibitory activity of a test compound against full-length

human SHP2.

Materials:

Recombinant full-length human SHP2 enzyme

SHP2 activating peptide (e.g., a dually phosphorylated IRS-1 peptide)

Fluorogenic substrate: 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP)
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Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, 0.01% Tween-20

Test compound (e.g., PB17-026-01) dissolved in DMSO

384-well black microplates

Fluorescence microplate reader (Excitation: 355 nm, Emission: 460 nm)

Procedure:

Enzyme Activation:

Prepare a working solution of full-length SHP2 at a concentration of 0.625 nM in the assay

buffer.

Add the SHP2-activating peptide to a final concentration of 500 nM.

Incubate the enzyme-peptide mixture for 20 minutes at room temperature to allow for the

activation of SHP2.

Compound Preparation:

Prepare serial dilutions of the test compound in DMSO.

Further dilute the compound solutions in the assay buffer to the desired final

concentrations.

Assay Reaction:

Add 5 µL of the diluted test compound to the wells of the 384-well plate.

Add 10 µL of the activated SHP2 enzyme solution to each well.

Incubate for 15 minutes at room temperature.

Initiate the enzymatic reaction by adding 10 µL of DiFMUP substrate (final concentration of

10 µM).
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Immediately measure the fluorescence intensity at time zero.

Incubate the plate at room temperature for 30 minutes.

Measure the fluorescence intensity again at 30 minutes.

Data Analysis:

Subtract the background fluorescence (wells with no enzyme).

Calculate the percent inhibition for each compound concentration relative to the DMSO

control.

Determine the IC50 value by fitting the dose-response curve using appropriate software.
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SHP2 Signaling Pathway

Cell Membrane

Receptor Tyrosine Kinase (RTK)

Grb2

pY

Gab1

pY

SOS

Ras

Raf

MEK

ERK

Gene Transcription
(Proliferation, Survival)

SHP2

Dephosphorylates
Ras-GAP binding site on Gab1

pY

PI3K

Akt

PB17-026-01

Allosteric Inhibition

Click to download full resolution via product page

Caption: Simplified SHP2 signaling cascade and the point of inhibition by PB17-026-01.
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Experimental Workflow for PTP Inhibitor Screening
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Caption: General workflow for in vitro screening of protein tyrosine phosphatase inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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